molecular formula C25H25FN4O2 B257990 N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(tetrahydro-2-furanylmethyl)-1H-pyrrol-2-yl]-4-fluorobenzamide

N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(tetrahydro-2-furanylmethyl)-1H-pyrrol-2-yl]-4-fluorobenzamide

Cat. No. B257990
M. Wt: 432.5 g/mol
InChI Key: HXRKPYXTLYZXLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(tetrahydro-2-furanylmethyl)-1H-pyrrol-2-yl]-4-fluorobenzamide, also known as BAY 61-3606, is a bioactive compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyrrole derivatives and has been found to exhibit a wide range of biological activities.

Mechanism of Action

N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(tetrahydro-2-furanylmethyl)-1H-pyrrol-2-yl]-4-fluorobenzamide 61-3606 exerts its biological effects by inhibiting the activity of FAK. FAK is a non-receptor tyrosine kinase that plays a crucial role in cell migration, invasion, and proliferation. It is overexpressed in many types of cancer cells and is considered to be a potential therapeutic target. This compound 61-3606 binds to the ATP-binding site of FAK and inhibits its activity, leading to decreased cell migration, invasion, and proliferation.
Biochemical and Physiological Effects:
This compound 61-3606 has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and decrease cell migration and invasion. In addition, this compound 61-3606 has been found to inhibit angiogenesis, which is essential for tumor growth and progression. It has also been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(tetrahydro-2-furanylmethyl)-1H-pyrrol-2-yl]-4-fluorobenzamide 61-3606 is its specificity towards FAK. It has been found to inhibit the activity of FAK without affecting other kinases, which reduces the risk of off-target effects. However, one of the limitations of this compound 61-3606 is its poor solubility in aqueous solutions, which can affect its bioavailability and efficacy.

Future Directions

There are several future directions for research on N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(tetrahydro-2-furanylmethyl)-1H-pyrrol-2-yl]-4-fluorobenzamide 61-3606. One of the major areas of research is in the development of more potent and selective FAK inhibitors. Another area of research is in the identification of biomarkers that can predict the response to FAK inhibitors. In addition, there is a need for more preclinical and clinical studies to evaluate the safety and efficacy of this compound 61-3606 in cancer treatment. Finally, there is a need for more studies to explore the potential therapeutic applications of this compound 61-3606 in other diseases, such as cardiovascular diseases and inflammatory disorders.
Conclusion:
This compound 61-3606 is a bioactive compound that has been extensively studied for its potential therapeutic applications in cancer treatment. It inhibits the activity of FAK, which is overexpressed in many types of cancer cells and is considered to be a potential therapeutic target. This compound 61-3606 has been found to exhibit a wide range of biochemical and physiological effects, including inhibition of cell migration, invasion, and proliferation, induction of apoptosis, and inhibition of angiogenesis. However, there are several limitations to its use, such as poor solubility in aqueous solutions. Future research on this compound 61-3606 should focus on the development of more potent and selective FAK inhibitors, identification of biomarkers for predicting response, and evaluation of its safety and efficacy in preclinical and clinical studies.

Synthesis Methods

The synthesis of N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(tetrahydro-2-furanylmethyl)-1H-pyrrol-2-yl]-4-fluorobenzamide 61-3606 involves a multi-step process that starts with the reaction of 4-fluoroaniline with 2,3-dimethyl-1,3-butadiene to form 4-fluoro-N-(4,5-dimethyl-1H-pyrrol-2-yl)aniline. This intermediate is then reacted with 2-(2-furyl)ethyl bromide to yield N-(4,5-dimethyl-1H-pyrrol-2-yl)-2-(2-furyl)ethylamine. Finally, the benzimidazole moiety is introduced by reacting this intermediate with 2-(2-aminoethyl)-1H-benzimidazole to obtain this compound 61-3606.

Scientific Research Applications

N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(tetrahydro-2-furanylmethyl)-1H-pyrrol-2-yl]-4-fluorobenzamide 61-3606 has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research has been in the field of cancer treatment. Studies have shown that this compound 61-3606 inhibits the activity of focal adhesion kinase (FAK), which is overexpressed in many types of cancer cells. Inhibition of FAK activity leads to decreased cell migration, invasion, and proliferation, which are essential for cancer progression.

properties

Molecular Formula

C25H25FN4O2

Molecular Weight

432.5 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)-4,5-dimethyl-1-(oxolan-2-ylmethyl)pyrrol-2-yl]-4-fluorobenzamide

InChI

InChI=1S/C25H25FN4O2/c1-15-16(2)30(14-19-6-5-13-32-19)24(29-25(31)17-9-11-18(26)12-10-17)22(15)23-27-20-7-3-4-8-21(20)28-23/h3-4,7-12,19H,5-6,13-14H2,1-2H3,(H,27,28)(H,29,31)

InChI Key

HXRKPYXTLYZXLZ-UHFFFAOYSA-N

SMILES

CC1=C(N(C(=C1C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=C(C=C4)F)CC5CCCO5)C

Canonical SMILES

CC1=C(N(C(=C1C2=NC3=CC=CC=C3N2)NC(=O)C4=CC=C(C=C4)F)CC5CCCO5)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.